N-CYCLOHEXYL-N'-(4-METHOXYPHENETHYL)UREA

Description

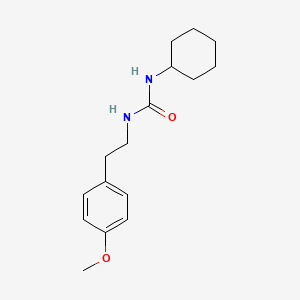

N-Cyclohexyl-N'-(4-methoxyphenethyl)urea is a disubstituted urea derivative characterized by a cyclohexyl group attached to one urea nitrogen and a 4-methoxyphenethyl moiety on the adjacent nitrogen. The urea core (-NH-C(=O)-NH-) facilitates hydrogen bonding, influencing solubility and molecular interactions .

The 4-methoxyphenethyl substituent introduces electron-donating methoxy groups, which may enhance stability in polar solvents or modulate receptor binding in biological systems. Cyclohexyl groups often improve lipophilicity, affecting membrane permeability .

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBIHUBUQNRLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of cyclohexyl isocyanate with 4-methoxyphenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial Production Methods: Industrial production of N-CYCLOHEXYL-N’-(4-METHOXYPHENETHYL)UREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: N-CYCLOHEXYL-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The urea moiety can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N’-(4-METHOXYPHENETHYL)UREA has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including inhibitors of specific enzymes and receptors.

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Biological Studies: It is used in studies related to neurotransmission and neuromodulation due to its structural similarity to certain neurotransmitters

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted ureas are widely studied for their pesticidal, herbicidal, and pharmacological properties. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Research Implications and Gaps

- Biological Activity : The 4-methoxyphenethyl group may confer unique receptor-binding profiles compared to chlorinated or cyanated analogs. Further studies on herbicidal or antifungal efficacy are needed.

- Environmental Impact : Unlike chlorinated ureas (e.g., chlorbromuron ), methoxy-substituted compounds may degrade more rapidly, reducing ecological persistence.

- Structural Optimization: Hybridizing features of pencycuron (cyclopentyl) and N-(4-cyanophenyl)-N'-phenylurea (cyano) could yield compounds with dual pesticidal and medicinal applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclohexyl-N'-(4-methoxyphenethyl)urea, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclohexylamine with 4-methoxyphenethyl isocyanate under anhydrous conditions. Solvent selection (e.g., tetrahydrofuran or dichloromethane) impacts yield due to differences in reactivity and side-product formation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity (>98% by area normalization) .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. Key signals include:

- ¹H NMR : Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), methoxy group (δ 3.7 ppm, singlet), and urea NH protons (δ 5.8–6.2 ppm, broad).

- ¹³C NMR : Urea carbonyl (δ 158–160 ppm) and methoxy carbon (δ 55 ppm).

Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 319.2) .

Q. What solvents are optimal for dissolving this compound, and how does stability vary under different storage conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and moderately in ethanol. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) reveals <5% decomposition in sealed, dark vials. Avoid acidic/basic conditions to prevent urea hydrolysis .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., epoxide hydrolases) using fluorogenic substrates. Cytotoxicity can be assessed via MTT assays in cancer cell lines (IC₅₀ determination). Dose-response curves (1–100 µM) and positive controls (e.g., known urea-based inhibitors) are essential for validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the urea moiety in substitution or hydrolysis reactions?

- Methodological Answer : The urea group undergoes acid-catalyzed hydrolysis to yield cyclohexylamine and 4-methoxyphenethyl isocyanate. Substitution reactions at the methoxy group (e.g., demethylation with BBr₃) require anhydrous conditions. Computational studies (DFT) can model transition states and activation energies, with solvent effects accounted for via COSMO-RS .

Q. How does this compound interact with biological targets like bifunctional epoxide hydrolase 2 (EH2)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinity to EH2’s catalytic domain. Validate via site-directed mutagenesis (e.g., His³⁰⁴Ala) and enzyme kinetics (Km/Vmax shifts). Competitive inhibition is confirmed through Lineweaver-Burk plots .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual isocyanates) or assay variability. Mitigation strategies:

- Reproducibility : Use standardized protocols (e.g., CLSI guidelines for cytotoxicity).

- Analytical Rigor : Quantify impurities via LC-MS and correlate with bioactivity.

- Meta-analysis : Compare EC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type specificity .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (∼3.2), blood-brain barrier permeability, and CYP450 metabolism. Molecular dynamics simulations (AMBER) can assess membrane permeability, while pharmacophore modeling identifies potential off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.